Lead(II) sulfide

Catalog No.
S576470
CAS No.
1314-87-0
M.F
PbS
M. Wt
239 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) sulfide

CAS Number

1314-87-0

Product Name

Lead(II) sulfide

IUPAC Name

sulfanylidenelead

Molecular Formula

PbS

Molecular Weight

239 g/mol

InChI

InChI=1S/Pb.S

InChI Key

XCAUINMIESBTBL-UHFFFAOYSA-N

SMILES

S=[Pb]

solubility

0.01244 g/100 mL water at 20 °C
Insoluble in water
Soluble in acid
Soluble in nitric acid, hot, dilute hydrochloric acid
Insoluble in alcohol, potassium hydroxide

Synonyms

galena, kohl, lead sulfide, surma

Canonical SMILES

S=[Pb]

The exact mass of the compound Lead(II) sulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01244 g/100 ml water at 20 °cinsoluble in watersoluble in acidsoluble in nitric acid, hot, dilute hydrochloric acidinsoluble in alcohol, potassium hydroxide. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Lead(II) sulfide (PbS, CAS: 1314-87-0) is a narrow-bandgap (0.41 eV at 300 K) IV-VI semiconductor characterized by a highly symmetric rock-salt cubic structure, a high melting point of 1391 K, and a strong propensity for quantum confinement due to its ~18 nm exciton Bohr radius [1]. In industrial and scientific procurement, PbS is primarily sourced as a foundational precursor or active material for short-wave infrared (SWIR) photodetectors, quantum dot solar cells (QDSCs), and mid-temperature thermoelectric generators. Unlike wider-bandgap metal sulfides (e.g., CdS, ZnS) that are restricted to visible or ultraviolet applications, PbS provides critical access to the near- and short-wave infrared spectrum. Its commercial value proposition is heavily anchored in its elemental abundance, high dielectric constant, and its ability to be processed from solution into highly tunable optoelectronic architectures.

Procurement substitution among lead chalcogenides (PbS, PbSe, PbTe) routinely fails due to severe divergences in environmental stability, spectral tuning limits, and raw material economics. While Lead(II) selenide (PbSe) shares a similar crystal structure and offers a larger Bohr radius for quantum confinement, PbSe is highly sensitive to ambient oxygen; its rapid oxidation blue-shifts luminescence, quenches emission, and forces manufacturers to utilize expensive inert-gas glovebox environments [1]. Conversely, Lead(II) telluride (PbTe) is the historical benchmark for mid-temperature thermoelectrics, but it relies on tellurium—a critically scarce element with high price volatility[2]. PbS occupies a highly specific procurement niche: it provides the necessary infrared optoelectronic performance and thermoelectric potential while utilizing earth-abundant sulfur and offering superior air stability during device fabrication, making it the only economically viable choice for scalable, ambient-processed manufacturing.

Ambient-Air Processability and Device Efficiency Retention

A primary driver for selecting PbS over PbSe in optoelectronic manufacturing is its superior chemical robustness in ambient air. PbSe quantum dots undergo rapid oxidation that severely degrades charge transport and quenches photoluminescence. When fabricated into quantum dot solar cells (QDSCs) under ambient atmospheric conditions, devices utilizing in-situ halide-passivated PbS achieve a Power Conversion Efficiency (PCE) of 6.5%. In direct contrast, equivalent PbSe QD devices fabricated in air degrade rapidly, yielding a maximum PCE of only 2.65% [1].

Evidence DimensionPower Conversion Efficiency (PCE) of devices fabricated in ambient air
Target Compound Data6.5% PCE (PbS)
Comparator Or Baseline2.65% PCE (PbSe)
Quantified Difference2.45x higher efficiency for PbS under ambient processing
ConditionsAmbient air fabrication of QD solar cells using halide-passivated nanocrystals

Allows buyers to transition optoelectronic manufacturing out of expensive inert-gas environments, drastically lowering large-scale production costs.

Quantum Confinement and Spectral Tuning Range

For applications requiring broad spectral coverage, PbS provides a significantly wider tunable bandgap range than PbSe. While both are narrow-bandgap materials, the quantum confinement effect in PbS yields a steeper energy shift at small nanocrystal diameters. As the particle size is reduced to 2 nm, the bandgap of PbS expands from its 0.41 eV bulk value up to approximately 1.5 to 1.7 eV. In contrast, the bandgap of PbSe (bulk 0.27 eV) only tunes up to approximately 1.0 eV at similar 2 nm sizes [1].

Evidence DimensionMaximum tunable bandgap at 2 nm particle size
Target Compound Data~1.5 to 1.7 eV (PbS)
Comparator Or Baseline~1.0 eV (PbSe)
Quantified Difference~0.5 to 0.7 eV wider maximum bandgap tuning for PbS
ConditionsQuantum dot size reduction down to 2 nm

Enables a single PbS precursor supply chain to service multiple product lines spanning the visible to the short-wave infrared (SWIR) spectrum.

Thermoelectric Performance vs. Raw Material Scarcity

Lead telluride (PbTe) is the traditional commercial benchmark for mid-temperature thermoelectrics, but its reliance on scarce tellurium creates severe supply chain vulnerabilities. PbS utilizes highly earth-abundant sulfur but was historically avoided due to higher baseline thermal conductivity. However, modern nanostructuring techniques overcome this: n-type PbS doped with 1.0 mol % PbCl2 and dispersed with 1.0 mol % Bi2S3 achieves a thermoelectric figure of merit (ZT) of 1.1 at 923 K. This matches the performance baseline of commercial PbTe alloys while entirely eliminating tellurium dependence[1].

Evidence DimensionThermoelectric Figure of Merit (ZT) at 923 K
Target Compound DataZT = 1.1 (Nanostructured PbS)
Comparator Or BaselineZT ~ 1.1 - 1.5 (PbTe benchmark)
Quantified DifferenceEquivalent ZT performance achieved using vastly cheaper, earth-abundant sulfur
Conditions923 K operating temperature, n-type nanostructured bulk material

Provides a commercially viable, supply-chain-secure alternative to tellurium-based thermoelectric materials for industrial waste heat recovery systems.

Ambient-Processed Roll-to-Roll Optoelectronics

Directly downstream of its superior air stability compared to PbSe, PbS is the preferred active material for quantum dot solar cells (QDSCs) and large-area photodetectors manufactured via ambient roll-to-roll processing. By maintaining high power conversion efficiencies (e.g., 6.5%) without the need for strict inert-gas handling, PbS allows manufacturers to drastically reduce facility overhead and scale up flexible optoelectronic production[1].

Broadband SWIR to Visible Machine Vision Sensors

Because PbS offers a wider tunable bandgap range (0.41 eV to 1.7 eV) than PbSe, it is the optimal procurement choice for broadband photodetector arrays. It is heavily utilized in machine vision, night vision, and agricultural sorting sensors where a single material system must be tuned to detect both visible light and short-wave infrared (SWIR) signatures [2].

Low-Cost Mid-Temperature Thermoelectric Generators

Following the demonstration of high ZT values (~1.1 at 923 K) via nanostructuring, PbS is increasingly replacing PbTe in mid-temperature waste heat recovery systems. It is the ideal material choice for automotive exhaust energy harvesting and industrial thermal management where the high cost and supply chain volatility of tellurium prohibit the use of traditional PbTe modules [3].

Physical Description

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999)

Color/Form

Silvery, metallic crystals or black powder
Metallic black cubic crystals

Boiling Point

2337.8 °F at 760 mm Hg (USCG, 1999)
1281 °C (sublimes)

Density

7.5 at 68 °F (USCG, 1999)
7.60 g/cu cm

Melting Point

2037.2 °F (USCG, 1999)
1113 °C

Related CAS

12179-39-4 (galena)
39377-56-5 (cpd with unspecified lead sulfide)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (98.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (92.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-87-0
12179-39-4

Wikipedia

Lead(II) sulfide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

By passing hydrogen sulfide gas into an acid solution of lead nitrate.
It is the chief ore of lead and is prepared by heating metallic lead in sulfur vapor.

General Manufacturing Information

Lead sulfide (PbS): ACTIVE
Galena or lead sulfide, PbS, theoretically 86.6% Pb, is by far the most important lead mineral and the sole primary one.

Analytic Laboratory Methods

NIOSH Method 7505. Determination of Lead Sulfide Samples by X-Ray Powder Diffraction. Analyte: Lead sulfide; Matrix: air; Procedure: X-ray powder diffraction; Range: 30 to 2000 ug/samp; Est LOD: 3 ug/samp; Precision: 0.081 (40 to 260 ug/samp; Interferences: lead oxide, lead sulfate, copper iron sulfide.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Lead sulfide must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, and zinc), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from moisture and acids. Lead is regulated by an OSHA Standard 1910.1025. All requirements of the standard must be followed. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

As the number of nanoparticle-based products increase in the marketplace, there will be increased potential for human exposures to these engineered materials throughout the product life cycle. We currently lack sufficient data to understand or predict the inherent nanomaterial characteristics that drive nanomaterial-biological interactions and responses. In this study, we utilized the embryonic zebrafish (Danio rerio) model to investigate the importance of nanoparticle (NP) surface functionalization, in particular as it pertains to nanoparticle stability, on in vivo biological responses. This is a comparative study where two lead sulfide nanoparticles (PbS-NPs) with nearly identical core sizes, but functionalized with either sodium 3-mercaptopropanesulfonate (MT) or sodium 2,3-dimercaptopropanesulfonate (DT) ligand, were used. Developmental exposures and assessments revealed differential biological responses to these engineered nanoparticles. Exposures beginning at 6 hr post fertilization (hpf) to MT-functionalized nanoparticles (PbS-MT) led to 100% mortality by 120 hpf while exposure to DT-functionalized nanoparticles (PbS-DT) produced less than a 5% incident in mortality at the same concentration. Exposure to the MT and DT ligands themselves did not produce adverse developmental effects when not coupled to the NP core. Following exposure, we confirmed that the embryos took up both PbS-MT and PbS-DT material using inductively coupled plasma-mass spectrometry (ICP-MS). The stability of the nanoparticles in the aqueous solution was also characterized. The nanoparticles decompose and precipitate upon exposure to air. Soluble lead ions were observed following nanoparticle precipitation and in greater concentration for the PbS-MT sample compared to the PbS-DT sample. ... /PbS nanoparticles/
Lead sulfide (PbS) quantum dots (QDs) have been applied in the biomedical area because they offer an excellent platform for theragnostic applications. In order to comprehensively evaluate the biocompatibility of PbS QDs in human cells, we analyzed the exosomes secreted from cells because exosomes are released during cellular stress to convey signals to other cells and serve as a reservoir of enriched biomarkers. PbS QDs were synthesized and coated with 3-mercaptopropionic acid (MPA) to allow the particles to disperse in water. Exosomes were isolated from HEK293 cells treated with PbS-MPA at concentrations of 0 ug/mL, 5 ug/mL, and 50 ug/mL, and the exosomal expression levels of miRNAs and proteins were analyzed. As a result, five miRNAs and two proteins were proposed as specific exosomal biomarkers for the exposure of HEK293 cells to PbS-MPA. Based on the pathway analysis, the molecular signature of the exosomes suggested that PbS-MPA QDs had carcinogenic activity. The comet assay and expression of molecular markers, such as p53, interleukin (IL)-8, and C-X-C motif chemokine 5, indicated that DNA damage occurred in HEK293 cells following PbS-MPA exposure, which supported the carcinogenic activity of the particles. In addition, there was obvious intensification of miRNA expression signals in the exosomes compared with that of the parent cells, which suggested that exosomal biomarkers could be detected more sensitively than those of whole cellular extracts. /Lead sulfide quantum dots/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types